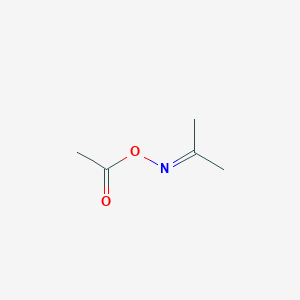

propan-2-one O-acetyl oxime

CAS No.: 18312-45-3

Cat. No.: VC6148181

Molecular Formula: C5H9NO2

Molecular Weight: 115.132

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18312-45-3 |

|---|---|

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.132 |

| IUPAC Name | (propan-2-ylideneamino) acetate |

| Standard InChI | InChI=1S/C5H9NO2/c1-4(2)6-8-5(3)7/h1-3H3 |

| Standard InChI Key | GMZRHQOQCJMESC-UHFFFAOYSA-N |

| SMILES | CC(=NOC(=O)C)C |

Introduction

Chemical Identity and Structural Characteristics

Propan-2-one O-acetyl oxime, systematically named , belongs to the class of oxime esters. Its structure features an acetylated oxime group attached to a propan-2-one backbone. Key molecular descriptors include:

Molecular Properties

The compound’s planar geometry and electron-rich oxime moiety facilitate nucleophilic additions and rearrangements, making it reactive toward aldehydes, ketones, and transition metal catalysts .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Propan-2-one O-acetyl oxime is synthesized via a two-step protocol:

-

Oxime Formation: Propan-2-one reacts with hydroxylamine hydrochloride () in ethanol under basic conditions (e.g., pyridine) at 60°C for 75 minutes, yielding propan-2-one oxime .

-

Acetylation: The oxime intermediate undergoes acetylation with acetic anhydride () catalyzed by -dimethylaminopyridine (DMAP) at room temperature :

Industrial processes optimize this route using continuous flow reactors and automated purification systems, achieving yields exceeding 90% .

Chemical Reactivity and Reaction Pathways

Beckmann Rearrangement

Under acidic conditions, propan-2-one O-acetyl oxime undergoes Beckmann rearrangement to form acetamide derivatives. For example, treatment with yields -acetylacetamide :

Hydrolysis

Hydrolysis in aqueous base regenerates propan-2-one and hydroxylamine, demonstrating its reversibility as a protecting group for carbonyl compounds:

Catalytic Applications

In copper-catalyzed reactions, this compound participates in radical cross-coupling processes. For instance, with β-ketoesters, it forms polysubstituted pyrroles via iminyl radical intermediates :

Biological and Pharmacological Activity

Enzyme Inhibition

Propan-2-one O-acetyl oxime inhibits enzymes such as fatty acid amide hydrolase (FAAH), elevating endocannabinoid levels in vitro. This mechanism suggests potential applications in pain management therapies .

Antimicrobial Properties

Studies report significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to nonracemic amines and heterocycles, critical in synthesizing antibiotics (e.g., cephalosporins) and anticancer agents .

Polymer Chemistry

Its reactivity with dienes enables the production of cross-linked polymers with enhanced thermal stability, used in coatings and adhesives.

Analytical Chemistry

As a derivatization agent, it enhances the detectability of carbonyl compounds in gas chromatography-mass spectrometry (GC-MS) .

Comparison with Analogous Oxime Esters

| Compound | Structure | Key Applications |

|---|---|---|

| Acetophenone O-acetyl oxime | Aromatic backbone | Synthesis of benzodiazepines |

| Cyclohexanone O-acetyl oxime | Cycloaliphatic scaffold | Production of nylon precursors |

| Propan-2-one O-acetyl oxime | Aliphatic, low steric hindrance | Catalysis, drug intermediates |

Propan-2-one O-acetyl oxime distinguishes itself through cost-effective synthesis and adaptability to large-scale production .

Future Directions and Challenges

-

Catalytic Asymmetric Synthesis: Developing chiral catalysts to exploit its potential in enantioselective reactions .

-

Toxicology Profiling: Comprehensive studies to assess chronic exposure risks in industrial settings .

-

Green Chemistry: Optimizing solvent-free acetylation protocols to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume